molecular formula C16H9F3N2O3 B2449707 N-(1,3-dioxoisoindol-5-yl)-3-(trifluoromethyl)benzamide CAS No. 683235-46-3

N-(1,3-dioxoisoindol-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2449707
CAS RN: 683235-46-3
M. Wt: 334.254
InChI Key: QQHWUGFIZGTCRW-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-5-yl)-3-(trifluoromethyl)benzamide, also known as compound 991, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields such as cancer research, immunology, and neuroscience. In

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Antiepileptic Activity : A study by Asadollahi et al. (2019) described the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, showcasing their significant antiepileptic activity in male mice. Molecular docking suggested strong interactions with the GABA_A receptor, indicating potential for further investigation in antiepileptic drug development Asadollahi et al., 2019.

  • Anticancer and Antioxidant Activities : Milovanović et al. (2020) synthesized a series of benzamide-dioxoisoindoline derivatives with notable antioxidative potential. Their research highlighted phenolic compounds within this series as effective antioxidants, pointing towards their utility in combating oxidative stress-related diseases, including cancer Milovanović et al., 2020.

Chemical Characterization and Structural Analysis

  • Crystal Structure Analysis : The structural characterization of N-(1,3-dioxoisoindolin-2yl)benzamide was conducted by Bülbül et al. (2015), using IR spectroscopy, SEM, and X-ray diffraction. Their findings provided valuable insights into the crystal structure and potential for further modifications Bülbül et al., 2015.

Molecular Docking and Drug Design

  • Antiepileptic Drug Design : The molecular docking studies performed by Asadollahi et al. (2019) to understand the interaction between synthesized compounds and the GABA_A receptor underscore the importance of such techniques in the rational design of antiepileptic drugs Asadollahi et al., 2019.

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-3-1-2-8(6-9)13(22)20-10-4-5-11-12(7-10)15(24)21-14(11)23/h1-7H,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHWUGFIZGTCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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